3-(Difluoromethyl)-5-fluoropyridin-2-amine
Description
3-(Difluoromethyl)-5-fluoropyridin-2-amine is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at position 3 and a fluorine atom at position 5 on the pyridine ring. Fluorine substituents are known to improve metabolic stability, bioavailability, and binding affinity due to their electron-withdrawing effects and ability to modulate lipophilicity . This compound’s structural features make it a candidate for therapeutic applications, particularly in oncology and central nervous system (CNS) disorders, where fluorinated compounds are prevalent .
Properties
Molecular Formula |
C6H5F3N2 |
|---|---|
Molecular Weight |
162.11 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H,(H2,10,11) |
InChI Key |
SCASAWNTLLNICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method involves the difluoromethylation of pyridine derivatives using difluoromethylation reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The presence of fluorine atoms allows for cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and organometallic reagents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-5-fluoropyridin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique biological properties.
Organic Synthesis: The compound is valuable in organic synthesis for the construction of complex molecules.
Biological Research: The compound is used in biological research to study the effects of fluorinated compounds on biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes. The compound can modulate the activity of enzymes by forming strong interactions with active site residues, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations:
- Substituent Position: The position of fluorinated groups significantly impacts biological activity. For instance, this compound’s dual fluorine substitution may enhance CNS penetration compared to analogs with bulky aryl groups (e.g., 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine) .
- Functional Group Variability: Methoxy (-OCH₃) or chloro (-Cl) substituents (as in 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine and 2-Chloro-5-fluoropyridin-3-amine) alter reactivity and synthetic utility, with chloro groups serving as leaving groups for further derivatization .
Physicochemical and Pharmacokinetic Properties
Fluorine substituents critically influence solubility, logP, and permeability:
- Lipophilicity (logP): this compound likely has a moderate logP due to balanced fluorine content, whereas trifluoromethyl analogs (e.g., 5-(Difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine) exhibit higher logP, increasing membrane permeability but risking toxicity .
- Solubility: The amine group at position 2 improves aqueous solubility compared to non-polar analogs like 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine .
- Brain Penetration: Compounds with smaller fluorinated substituents (e.g., -CF₂H, -F) show better CNS penetration, as seen in PQR530, a related PI3K/mTOR inhibitor with demonstrated brain bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
